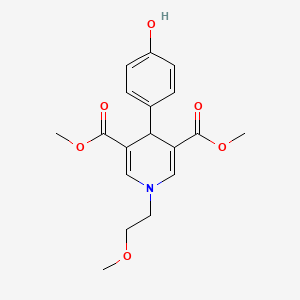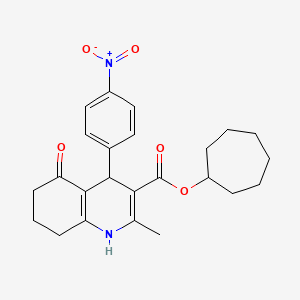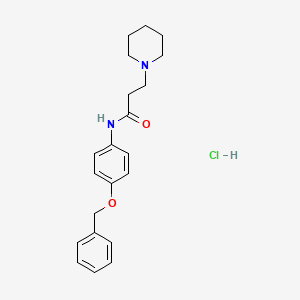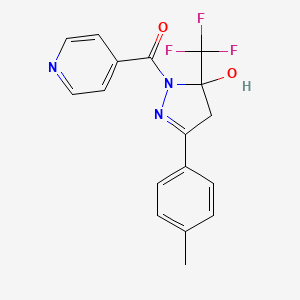![molecular formula C16H18N4O5S B3985668 N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B3985668.png)
N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with a molecular formula of C16H18N4O5S and a molecular weight of 378.403 Da . This compound is characterized by the presence of a nitrophenyl group, a sulfamoyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-nitroaniline with ethylene oxide to form 2-(4-nitrophenylamino)ethanol. This intermediate is then reacted with sulfonyl chloride to introduce the sulfamoyl group, followed by acetylation to form the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and sulfamoyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
N-[4-({2-[(4-nitrophenyl)amino]ethyl}sulfamoyl)phenyl]acetamide can be compared with similar compounds such as:
Acetanilide, 4’-nitro-: Similar structure but lacks the sulfamoyl group.
p-Nitroacetanilide: Similar structure but lacks the ethylsulfamoyl group.
N-Acetyl-4-nitroaniline: Similar structure but lacks the ethylsulfamoyl group.
The presence of the sulfamoyl group in this compound makes it unique, providing additional functional sites for chemical reactions and enhancing its solubility and biological activity .
Propriétés
IUPAC Name |
N-[4-[2-(4-nitroanilino)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-12(21)19-14-4-8-16(9-5-14)26(24,25)18-11-10-17-13-2-6-15(7-3-13)20(22)23/h2-9,17-18H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXLTZDFZQAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B3985593.png)



![9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3985623.png)
![4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-5-NITROBENZOYL}MORPHOLINE](/img/structure/B3985636.png)

![N'-[(4-ethylphenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B3985648.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985655.png)


![[3-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] furan-2-carboxylate](/img/structure/B3985677.png)
![4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3985685.png)
